molecular formula C30H33N7O B15009549 4-(4-benzylpiperidin-1-yl)-6-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine

4-(4-benzylpiperidin-1-yl)-6-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine

Cat. No.: B15009549
M. Wt: 507.6 g/mol
InChI Key: QDKVMYKHNIKGFM-YQYKVWLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the piperidine ring: This can be achieved through the reaction of benzylamine with a suitable piperidine precursor under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the piperidine intermediate with 4-methoxybenzaldehyde in the presence of a suitable catalyst.

    Formation of the triazine core: The final step involves the cyclization of the intermediate compound with appropriate reagents to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and methoxyphenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-BENZYLPIPERIDIN-4-OL: A related compound with a similar piperidine structure.

    (4-BENZYLPIPERIDIN-1-YL)-(1H-INDOL-5-YL)METHANONE: Another compound with a piperidine ring and an indole group.

Uniqueness

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is unique due to its triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C30H33N7O

Molecular Weight

507.6 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C30H33N7O/c1-22-8-12-26(13-9-22)32-28-33-29(36-31-21-25-10-14-27(38-2)15-11-25)35-30(34-28)37-18-16-24(17-19-37)20-23-6-4-3-5-7-23/h3-15,21,24H,16-20H2,1-2H3,(H2,32,33,34,35,36)/b31-21-

InChI Key

QDKVMYKHNIKGFM-YQYKVWLJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C\C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.